Teneligliptin-d8 carboxylic acid is a deuterated derivative of teneligliptin, which is a dipeptidyl peptidase-4 inhibitor used in the management of type 2 diabetes mellitus. This compound is characterized by the incorporation of deuterium atoms, which are heavier isotopes of hydrogen, into its molecular structure. The presence of deuterium can enhance the stability and metabolic tracking of the compound in biological studies.
Teneligliptin-d8 carboxylic acid is derived from teneligliptin, which was developed by Mitsubishi Tanabe Pharma Co. and approved for therapeutic use in Japan in 2012. It belongs to the class of drugs known as dipeptidyl peptidase-4 inhibitors, which are designed to increase insulin secretion and decrease glucagon levels in response to meals, thereby improving glycemic control in patients with type 2 diabetes mellitus .
The synthesis of teneligliptin-d8 carboxylic acid typically involves the deuteration of the original teneligliptin compound. This can be achieved through various synthetic routes, including:
Specific reaction conditions, such as temperature, solvent choice, and catalysts, must be optimized to ensure high yields and purity of the final product. Techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed for purification and analysis .
The molecular formula for teneligliptin-d8 carboxylic acid is , with a molecular weight of approximately 434.63 g/mol. The structure features a unique arrangement consisting of five consecutive rings that contribute to its function as a DPP-4 inhibitor. The incorporation of deuterium alters the physical properties slightly compared to its non-deuterated counterpart but retains the core pharmacophore essential for biological activity .
Teneligliptin-d8 carboxylic acid can undergo various chemical reactions typical for carboxylic acids, including:
The stability of deuterated compounds often results in slower reaction kinetics compared to their hydrogen counterparts due to the stronger C-D bond compared to C-H bonds .
The mechanism of action for teneligliptin-d8 carboxylic acid mirrors that of teneligliptin itself. It functions primarily by inhibiting the enzyme dipeptidyl peptidase-4, which leads to increased levels of incretin hormones like glucagon-like peptide-1 (GLP-1). This results in:
This inhibition helps maintain blood glucose levels within a target range, making it effective for managing type 2 diabetes mellitus .
The physical properties of teneligliptin-d8 carboxylic acid include:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity under extreme pH or temperature conditions .
Teneligliptin-d8 carboxylic acid serves several scientific purposes:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: